![molecular formula C9H13N3O2 B1490590 (3-Aminoazetidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone CAS No. 1484332-59-3](/img/structure/B1490590.png)
(3-Aminoazetidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone
Overview
Description
3-Aminoazetidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone, also known as AAM, is an organic compound with a wide range of potential applications in the scientific research field. It is a cyclic amine that can be synthesized from a variety of starting materials, including amino acids, and is used for its unique reactivity and properties. Due to its unique properties, AAM has been used in a variety of laboratory experiments, including those related to drug development, biochemistry, and physiology.
Scientific Research Applications
Drug Development
Compounds with similar structures have been explored as triple reuptake inhibitors which could have implications in treating disorders like depression and anxiety .
Material Science
Azetidine and its derivatives are known to be used in creating polymers with applications such as antibacterial coatings , CO2 adsorption , and non-viral gene transfection .
Cancer Research
Isoxazole rings, which are part of this compound’s structure, have been studied for their potential as BRD4 inhibitors in breast cancer treatment .
Mechanism of Action
Target of Action
The primary target of this compound is BRD4, a member of the bromodomain and extra-terminal (BET) family . BRD4 has been identified as a promising target in cancer therapy .
Mode of Action
This compound acts as a potent inhibitor of BRD4 . It binds to the bromodomains of BRD4, preventing them from interacting with acetylated lysines on histones . This disrupts the normal function of BRD4, leading to changes in gene expression .
Biochemical Pathways
The inhibition of BRD4 affects the epigenetic regulation of gene transcription . This can lead to changes in the expression of genes involved in cell cycle, splicing, nuclear transport, and actin nucleation .
Result of Action
The compound’s action results in significant anti-proliferative activity against certain cancer cell lines . It has been shown to modulate the expression of c-MYC and γ-H2AX, induce DNA damage, inhibit cell migration and colony formation, and arrest the cell cycle at the G1 phase in MCF-7 cells .
properties
IUPAC Name |
(3-aminoazetidin-1-yl)-(3,5-dimethyl-1,2-oxazol-4-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2/c1-5-8(6(2)14-11-5)9(13)12-3-7(10)4-12/h7H,3-4,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYQJOBRRCZFIIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)N2CC(C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Aminoazetidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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